

# Synthesis and Characterization of Chloromethyl Ethyl Carbonate: A Technical Guide

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## Compound of Interest

Compound Name: Chloromethyl Ethyl Carbonate

Cat. No.: B127132

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## Abstract

**Chloromethyl ethyl carbonate** (CMEC) is a versatile reagent and a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility lies in the reactive chloromethyl group, which allows for the introduction of the ethoxycarbonylmethyl moiety onto various nucleophiles. This technical guide provides an in-depth overview of the synthesis and characterization of **chloromethyl ethyl carbonate**, including detailed experimental protocols, a summary of its physicochemical properties, and expected spectroscopic data.

## Physicochemical Properties

**Chloromethyl ethyl carbonate** is a colorless to pale yellow liquid with a characteristic odor.<sup>[1]</sup> It is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Chloromethyl Ethyl Carbonate**

Property	Value	Reference
CAS Number	35179-98-7	[1][2][3]
Molecular Formula	C4H7ClO3	[1][2][3]
Molecular Weight	138.55 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	135.1 °C at 760 mmHg	
Density	1.196 g/cm <sup>3</sup>	
Flash Point	47.6 °C	
Refractive Index	1.414	

## Synthesis of Chloromethyl Ethyl Carbonate

There are two primary methods for the synthesis of chloromethyl carbonates: the reaction of an alcohol with chloromethyl chloroformate and the greener cycloaddition of carbon dioxide to an epoxide.

### Synthesis from Chloromethyl Chloroformate and Ethanol

This is a widely used and effective method for the preparation of **chloromethyl ethyl carbonate**. The reaction involves the nucleophilic acyl substitution of ethanol on chloromethyl chloroformate in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.

Materials:

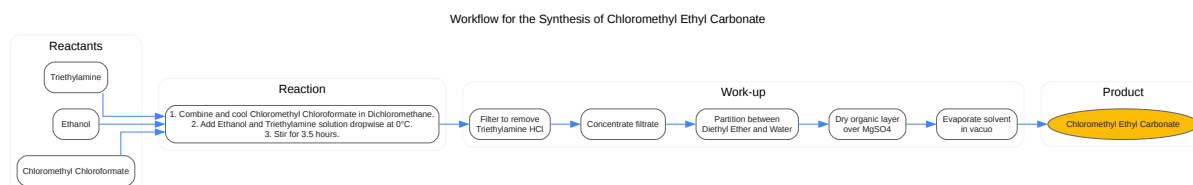
- Chloromethyl chloroformate
- Ethanol
- Triethylamine

- Dichloromethane
- Diethyl ether
- Water
- Magnesium sulfate (anhydrous)

Procedure:[2]

- A solution of chloromethyl chloroformate (19 mL) in dichloromethane (300 mL) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
- The solution is cooled to 0 °C in an ice bath.
- A solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL) is added dropwise to the cooled chloromethyl chloroformate solution over approximately one hour, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 3.5 hours at the same temperature.
- The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
- The filtrate is concentrated under reduced pressure to yield a residue.
- The residue is partitioned between diethyl ether and water.
- The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford **chloromethyl ethyl carbonate**.

Diagram 1: Synthesis of **Chloromethyl Ethyl Carbonate** from Chloromethyl Chloroformate



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Caption: Workflow for the synthesis of CMEC from chloromethyl chloroformate.

## Greener Synthesis via CO<sub>2</sub> Cycloaddition

A more environmentally friendly approach to carbonate synthesis involves the cycloaddition of carbon dioxide to epoxides. For the synthesis of a related compound, chloromethyl ethylene carbonate, this reaction is typically catalyzed by a metal-organic framework (MOF), such as a zirconium-based ZIF-8 catalyst.<sup>[4]</sup> This method operates under solvent-free conditions.

Materials:<sup>[4]</sup>

- Epichlorohydrin
- Carbon dioxide (liquid)
- Zr/ZIF-8 catalyst

Equipment:

- Stainless steel autoclave reactor with stirrer, thermocouple, heating mantle, and controller.

Procedure:<sup>[4]</sup>

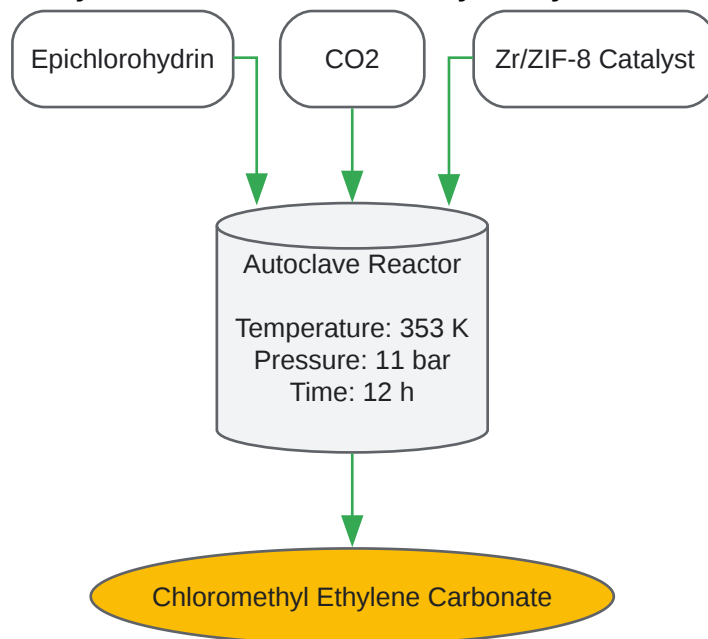
- The stainless steel autoclave reactor is charged with the desired amount of epichlorohydrin and the Zr/ZIF-8 catalyst.
- The reactor is sealed and heated to the specified reaction temperature with continuous stirring.
- Once the desired temperature is reached, liquid carbon dioxide is injected into the reactor to the desired pressure.
- The reaction is allowed to proceed for the specified time.
- After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
- The product mixture is collected, and the catalyst can be recovered by centrifugation for reuse.

Table 2: Optimized Reaction Conditions for the Synthesis of Chloromethyl Ethylene Carbonate<sup>[4]</sup>

Parameter	Optimal Value
Temperature	353 K
CO2 Pressure	11 bar
Reaction Time	12 hours
Catalyst Loading	12% (w/w)
Epichlorohydrin Conversion	93%
Chloromethyl Ethylene Carbonate Yield	68%

Diagram 2: Greener Synthesis of Chloromethyl Ethylene Carbonate

## Greener Synthesis of Chloromethyl Ethylene Carbonate



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Caption: Greener synthesis of a related carbonate via CO<sub>2</sub> cycloaddition.

## Characterization of Chloromethyl Ethyl Carbonate

The structure and purity of the synthesized **chloromethyl ethyl carbonate** are confirmed using various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **chloromethyl ethyl carbonate**, both <sup>1</sup>H and <sup>13</sup>C NMR are used.

Table 3: Expected <sup>1</sup>H NMR Spectral Data for **Chloromethyl Ethyl Carbonate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.7	Singlet	2H	-O-CH <sub>2</sub> -Cl
~4.3	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.3	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: Expected <sup>13</sup>C NMR Spectral Data for **Chloromethyl Ethyl Carbonate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~154	C=O
~75	-O-CH <sub>2</sub> -Cl
~66	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected IR Absorption Bands for **Chloromethyl Ethyl Carbonate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1760	Strong	C=O stretch (carbonate)
~1260	Strong	C-O stretch (carbonate)
~780	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Expected Mass Spectrometry Data for **Chloromethyl Ethyl Carbonate**

m/z	Interpretation
138/140	Molecular ion peak ( $[M]^+$ ) with isotopic pattern for chlorine
103	$[M-Cl]^+$
93	$[M-OCH_2CH_3]^+$
49/51	$[CH_2Cl]^+$

## Safety Information

**Chloromethyl ethyl carbonate** is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of **chloromethyl ethyl carbonate**. The provided experimental protocols offer a practical basis for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers and professionals working with this important synthetic intermediate. Adherence to proper safety protocols is essential when handling this reactive compound.

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## References

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